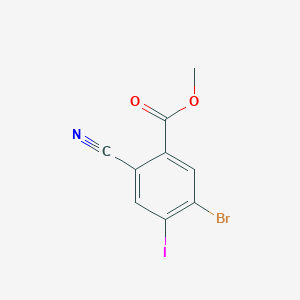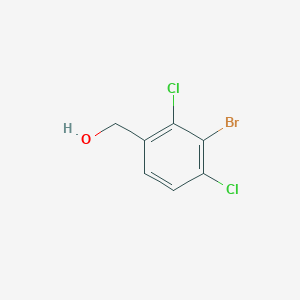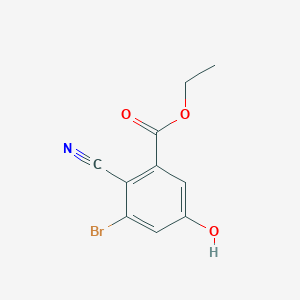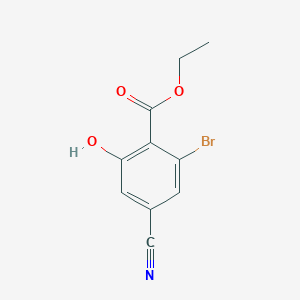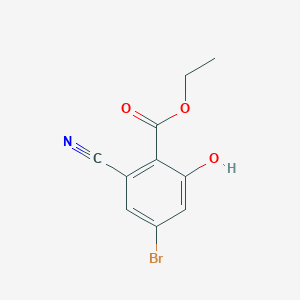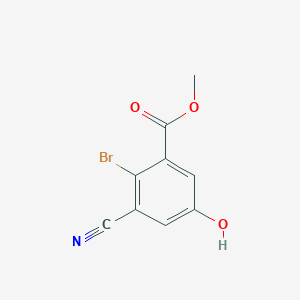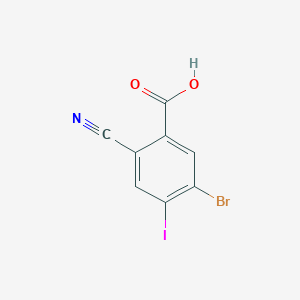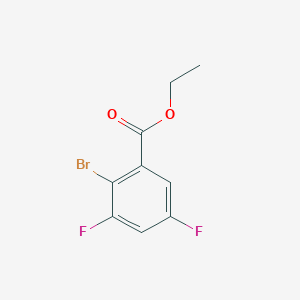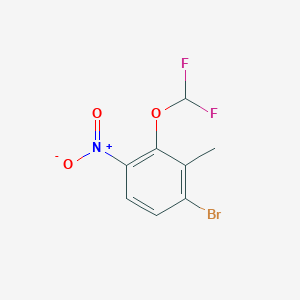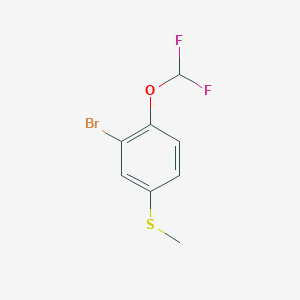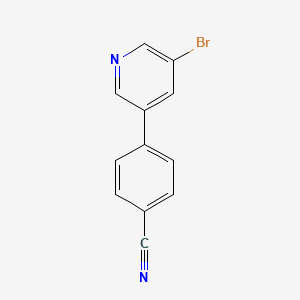
4-(5-Bromopyridin-3-yl)benzonitrile
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 4-(5-Bromopyridin-3-yl)benzonitrile and its derivatives has been reported in several studies. For instance, a series of eighteen novel pyrimidine-based thiourea compounds were synthesized with good to excellent yields (61–88%) . The chemical structures of these heterocycles consist of a central pyrimidine ring with phenyl-substituted thiourea motifs .Molecular Structure Analysis
The molecular structure of 4-(5-Bromopyridin-3-yl)benzonitrile consists of a central pyrimidine ring with phenyl-substituted thiourea motifs . The molecular formula is C13H7BrN2.Wissenschaftliche Forschungsanwendungen
Comprehensive Analysis of 4-(5-Bromopyridin-3-yl)benzonitrile Applications
Treatment of Type II Diabetes Mellitus: 4-(5-Bromopyridin-3-yl)benzonitrile derivatives have been studied for their potential in treating Type II diabetes mellitus. These compounds have shown inhibitory activity against α-glucosidase, an enzyme crucial for the management of diabetes . For instance, specific derivatives exhibited better inhibition than the reference compound acarbose, suggesting their potential as therapeutic agents .
Antimicrobial Agents: The structural motif of 4-(5-Bromopyridin-3-yl)benzonitrile is a component in the synthesis of various antimicrobial agents. The bromopyridine group is often incorporated into larger, more complex structures that exhibit antibacterial, antifungal, and antiviral activities .
Enzyme Inhibition: Compounds containing the 4-(5-Bromopyridin-3-yl)benzonitrile structure have been used to create enzyme inhibitors. These inhibitors target specific enzymes and can be used to study enzyme function or as part of therapeutic strategies for diseases where enzyme activity is a factor .
Anti-Inflammatory Applications: Derivatives of 4-(5-Bromopyridin-3-yl)benzonitrile have been explored for their anti-inflammatory properties. This is particularly relevant in the development of new medications for chronic inflammatory diseases .
Cancer Research: The bromopyridine moiety is a key fragment in the design of compounds for cancer research. It can be used to synthesize compounds with potential antitumor properties, contributing to the discovery of new cancer treatments .
Drug Discovery: This compound serves as a building block in drug discovery, particularly in the synthesis of small organic molecules that can interact with various biological targets. Its versatility in chemical reactions makes it a valuable component in medicinal chemistry .
Biological Activity Studies: The pyrimidine ring, often associated with 4-(5-Bromopyridin-3-yl)benzonitrile, is a common scaffold in pharmaceuticals. Researchers utilize this structure to study a wide range of biological activities, including antidepressant and analgesic effects .
Material Science: In material science, 4-(5-Bromopyridin-3-yl)benzonitrile can be used to modify surfaces or create new materials with desired properties. Its reactivity with various substrates allows for the development of innovative materials with specific functions .
Eigenschaften
IUPAC Name |
4-(5-bromopyridin-3-yl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7BrN2/c13-12-5-11(7-15-8-12)10-3-1-9(6-14)2-4-10/h1-5,7-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBMMKXOPYFVARV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C2=CC(=CN=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




